1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl
Description
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a bis-hydrazine derivative featuring a sulfonyl-linked biphenyl backbone, with each phenyl ring substituted by a hydrazine group. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for synthetic or pharmacological applications. Its structure combines sulfonyl and hydrazine functionalities, which are critical in medicinal chemistry for forming stable intermediates or acting as ligands in metal coordination .
Properties
IUPAC Name |
[4-(4-hydrazinylphenyl)sulfonylphenyl]hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S.2ClH/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12;;/h1-8,15-16H,13-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVBBAZMIKNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C2=CC=C(C=C2)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl typically involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate, followed by reduction of the nitro group to an amine. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted phenylhydrazine compounds .
Scientific Research Applications
Medicinal Chemistry
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl has shown potential as an intermediate in the synthesis of various pharmaceutical agents. Its hydrazine moiety is crucial in the development of drugs targeting cancer and infectious diseases. The compound's ability to form hydrazones and azo compounds makes it valuable for creating biologically active molecules.
Case Study: Anticancer Activity
Research has indicated that hydrazine derivatives exhibit cytotoxic effects against several cancer cell lines. Studies have demonstrated that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in malignant cells. For instance, derivatives have been tested against breast and colon cancer cells, showing significant inhibition of cell proliferation.
Analytical Chemistry
This compound is utilized in analytical chemistry as a reagent for the determination of various metal ions through complexation reactions. The sulfonamide group enhances the solubility and stability of the resulting complexes, facilitating their analysis via spectroscopic methods.
Example Application: Metal Ion Detection
In a study focusing on environmental monitoring, this compound was employed as a chelating agent for the extraction of heavy metals from water samples. The complex formed with lead ions was analyzed using UV-Vis spectroscopy, demonstrating effective detection limits.
Material Science
The compound's unique structure allows it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability. Research into polymer composites incorporating sulfonamide derivatives has revealed improvements in tensile strength and resistance to thermal degradation.
Case Study: Polymer Enhancement
In recent studies, polymers modified with sulfonamide groups have shown increased durability and resistance to environmental stressors. These materials are being explored for applications in coatings and packaging, where enhanced performance is critical.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of anticancer agents | Induces apoptosis in cancer cell lines |
| Analytical Chemistry | Metal ion detection through complexation | Effective for heavy metal extraction |
| Material Science | Enhancement of polymer properties | Improved tensile strength and thermal stability |
Mechanism of Action
The mechanism of action of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Hydrazine Moieties
- 4-Sulfonamidophenylhydrazine hydrochloride (CAS: 17852-52-7): Structural difference: Contains a sulfonamide group (-SO₂NH₂) instead of a sulfonyl-linked biphenyl system. Applications: Used as a reagent in heterocyclic synthesis, particularly for pyrazole and triazole derivatives .
- (4-Fluorophenyl)hydrazine hydrochloride (CAS: 2924-16-5): Structural difference: A monosubstituted hydrazine with a fluorine atom at the para position. Key Data:
Sulfonyl-Containing Analogues
Hydroxyethylsulfonylphenylhydrazine :
- Structural difference : Features a hydroxyethylsulfonyl (-SO₂-CH₂CH₂OH) group instead of a biphenyl sulfonyl system.
- Applications : Used in textile dyes and crosslinking agents due to its reactive hydrazine and sulfonyl groups .
- Stability : The hydroxyethyl group may reduce thermal stability compared to the fully aromatic target compound .
- Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide): Structural difference: A bis-sulfone cannabinoid receptor ligand with methoxy and methanesulfonamide substituents. Pharmacological relevance: Demonstrates CB2 receptor selectivity (IC₅₀ = 3 nM), highlighting the role of sulfonyl groups in receptor binding .
Triazole Derivatives with Hydrazine Functionality
- 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole dihydrochloride (CAS: 212248-62-9):
- Structural difference : Incorporates a triazole ring instead of a second hydrazine group.
- Applications : Used in kinase inhibition studies; the triazole ring enhances π-π stacking interactions in enzymatic pockets .
- Stability : The triazole ring confers greater hydrolytic stability compared to hydrazine groups, which are prone to oxidation .
Biological Activity
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride
- Molecular Formula : C12H16Cl2N4O2S
- Molecular Weight : 351.25 g/mol
- CAS Number : Not specified in the available literature.
The compound features a hydrazine moiety linked to a sulfonyl group, which is known to influence its biological activity.
Antioxidant Properties
Research indicates that compounds with hydrazine functional groups can exhibit antioxidant activity. The presence of the sulfonyl group may enhance this property by stabilizing free radicals. Studies have shown that phenylhydrazine derivatives can mitigate oxidative stress in various biological systems, suggesting potential applications in treating oxidative stress-related diseases .
Toxicological Effects
This compound has been associated with several toxicological effects:
- Hematotoxicity : Similar compounds have shown significant effects on red blood cell counts, leading to conditions such as methemoglobinemia and anemia. For instance, phenylhydrazine is known to induce oxidative damage to erythrocytes, resulting in hemolysis .
- Genotoxicity : Studies have demonstrated that phenylhydrazine can cause DNA damage through mechanisms involving radical formation and methylation processes. This raises concerns regarding the mutagenic potential of hydrazine derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity : Some hydrazine derivatives are known to inhibit key enzymes involved in cellular metabolism, potentially disrupting normal physiological functions.
Hematological Studies
A study involving rabbits showed that exposure to phenylhydrazine hydrochloride resulted in significant hematological changes, including increased reticulocyte counts and decreased erythrocyte levels at doses as low as 10 mg/kg. The study indicated that systemic effects could occur at minimal doses, highlighting the compound's potent toxicity .
Clinical Observations
In clinical settings, phenylhydrazine has been associated with severe side effects when used therapeutically. A notable case involved a patient who developed acute hemolytic anemia after administration of phenylhydrazine for treatment of polycythemia vera. This case underscores the importance of monitoring hematological parameters during treatment with hydrazine derivatives .
Comparative Analysis of Biological Activities
| Biological Activity | Phenylhydrazine | 1-(4-Hydrazinophenyl)sulfonylphenyl hydrazine diHCl |
|---|---|---|
| Antioxidant Activity | Moderate | Potentially enhanced due to sulfonyl group |
| Hematotoxicity | High | Likely high; similar mechanisms expected |
| Genotoxicity | Yes | Potentially yes; DNA damage observed |
| Enzyme Inhibition | Yes | Possible; requires further investigation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
